ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate

Catalog No.
S004792
CAS No.
945828-50-2
M.F
C19H25N3O2
M. Wt
327.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methyla...

CAS Number

945828-50-2

Product Name

ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate

IUPAC Name

ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23)

InChI Key

SCOOTUMXCXKEAD-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N

Synonyms

N1-Ethoxycarbonyl-N4-[(2,4,6-trimethylpheny)lmethyl]-1,2,4-triaminobenzene

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N

Description

The exact mass of the compound ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate, also known as Ezogabine [], is a synthetic organic compound. Limited information is available regarding its origin and specific significance in scientific research. However, the presence of an amine group and a carbamate functional group suggests potential applications in medicinal chemistry [].


Molecular Structure Analysis

The compound possesses a complex aromatic structure with several key features:

  • Central aromatic core: The molecule contains a central benzene ring with an attached carbamate group (NH-COOCH2CH3) [].
  • Amino groups: Two amino groups (NH2) are present, one at the second position and another on the phenyl ring attached to the central core at the fourth position [].
  • Mesityl group: A mesityl group, which is a trimethylbenzene (C6H3(CH3)3), is linked to the fourth position of the second amino group through a methylene bridge (CH2) [].

This combination of aromatic rings, amine functionalities, and the bulky mesityl group likely influences the compound's chemical properties and potential interactions with other molecules.


Chemical Reactions Analysis

  • Synthesis: The compound might be synthesized through a reaction between aniline derivatives containing the appropriate amino group placements and a mesityl halide, followed by carbamoylation with ethylchloroformate.
  • Hydrolysis: The carbamate group is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding amine and ethyl alcohol.

Positive Allosteric Modulator of GABAergic Receptors

Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate, also known as AA 29504, is a chemical compound being studied for its potential to modulate the activity of GABA (gamma-aminobutyric acid) receptors in the nervous system. GABA receptors are the primary inhibitory receptors in the brain, and their activation leads to decreased neuronal firing and calming effects. AA 29504 acts as a positive allosteric modulator, meaning it binds to a site on the GABA receptor distinct from the GABA binding site and enhances the effect of GABA. PubChem, National Institutes of Health: )

Effects on GABA Receptor Subtypes

Research suggests that AA 29504 has the ability to modulate activity at both synaptic and extrasynaptic GABA receptors. Synaptic receptors are located at the junctions between neurons, while extrasynaptic receptors are found outside of these junctions. Studies in Xenopus oocytes (frog egg cells) have shown that AA 29504 modulates α4β3δ-containing extrasynaptic receptors and α1β3γ2S-containing synaptic receptors. Interestingly, it appears to have a stronger effect on the extrasynaptic receptors. Fisher Scientific:

Potential Therapeutic Applications

The ability of AA 29504 to modulate GABAergic signaling suggests potential therapeutic applications for conditions associated with nervous system dysfunction, such as anxiety and epilepsy. Studies have shown that AA 29504 can reduce motor coordination in animals, which may be indicative of its potential anticonvulsant effects. Additionally, its anxiolytic (anxiety-reducing) properties are being explored in preclinical research. Fisher Scientific:

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-13

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